molecular formula C11H9ClN2O B6442416 2-(2-chlorophenoxy)-6-methylpyrazine CAS No. 2548994-95-0

2-(2-chlorophenoxy)-6-methylpyrazine

Cat. No. B6442416
CAS RN: 2548994-95-0
M. Wt: 220.65 g/mol
InChI Key: GRURLRBHMMGWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-chlorophenoxy)-6-methylpyrazine” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The “2-chlorophenoxy” group suggests the presence of a chlorine atom and an oxygen atom attached to the pyrazine ring. The “6-methyl” group indicates a methyl group (-CH3) attached to the pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine ring, with the 2-chlorophenoxy and 6-methyl groups attached at the 2nd and 6th positions of the ring, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity .

Scientific Research Applications

Quantum Chemical and Kinetic Studies

This compound has been used in quantum chemical and kinetic studies . It’s involved in the formation of pre-intermediates for PCTA/PT/DT/DFs from 2-Chlorothiophenol and 2-Chlorophenol precursors . The radical/molecule coupling mechanism explains the gas-phase formation of PCTA/PT/DTs in both thermodynamic and kinetic perspectives .

Formation of Polychlorinated Phenoxathiins (PCPTs)

2-(2-chlorophenoxy)-6-methylpyrazine plays a role in the formation of Polychlorinated Phenoxathiins (PCPTs), which are sulfur analogues of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/DFs) .

Role in the Formation of Polychlorinated Dibenzothiophenes (PCDTs)

This compound is also involved in the formation of Polychlorinated Dibenzothiophenes (PCDTs) . The pre-PCDT intermediates formation pathways from the couplings of sulfydryl/hydroxyl-substituted phenyl radical with 2-C (T)P and (thio)phenoxyl diradicals with 2-C (T)P are more favorable than pre-PCTA/PT intermediates formation pathways .

Involvement in the Formation of Polychlorinated Thianthrenes (PCTAs)

2-(2-chlorophenoxy)-6-methylpyrazine is involved in the formation of Polychlorinated Thianthrenes (PCTAs) .

Electrophysiological Studies

This compound has been used in electrophysiological studies . It has been chosen as a new, potentially selective inhibitor to elucidate the effect and selectivity of CBA in canine left ventricular cardiomyocytes and to study the expression of TRPM4 in the canine heart .

Role in the Formation of PCDD/F

The OH reaction with 2-chlorophenol produces 2-chlorophenoxy by direct abstraction rather than through addition and subsequent water elimination . This process finds applications in the construction of detailed kinetic models describing the formation of PCDD/F in the gas phase .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If the compound shows promising properties, it could be further studied for potential applications .

properties

IUPAC Name

2-(2-chlorophenoxy)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-6-13-7-11(14-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRURLRBHMMGWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)-6-methylpyrazine

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